molecular formula C22H21BrO6S B2612057 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one CAS No. 899976-48-8

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2612057
CAS No.: 899976-48-8
M. Wt: 493.37
InChI Key: DEQUOFLWXRLMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom, a tert-butylbenzenesulfonyl group, and a methoxy group attached to the chromen-2-one core

Preparation Methods

The synthesis of 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the chromen-2-one core.

    Sulfonylation: Attachment of the tert-butylbenzenesulfonyl group.

    Acetylation: Addition of the acetyl group.

    Methoxylation: Introduction of the methoxy group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-3-[2-(4-tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO6S/c1-22(2,3)14-5-7-16(8-6-14)30(26,27)12-18(24)17-10-13-9-15(23)11-19(28-4)20(13)29-21(17)25/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQUOFLWXRLMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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